2-Formylthiophene-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWLGXHSKRBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Formylthiophene 3 Sulfonamide and Its Analogues
Conventional Synthetic Routes
Traditional methods for synthesizing 2-formylthiophene-3-sulfonamide and related structures often involve multi-step sequences. These routes are typically categorized by the strategies used to construct the formylthiophene core and to introduce the sulfonamide functional group.
Approaches to Formylthiophene Intermediates
The creation of the formylthiophene scaffold is a critical step. Several classic reactions are employed for this purpose. The Vilsmeier-Haack reaction is a common method for formylating thiophene (B33073) rings. This reaction utilizes a formylating agent like N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3) to introduce a formyl group onto the thiophene ring. Another approach involves the lithiation of thiophenes followed by reaction with a formylating agent. nih.gov This method offers regioselective control over the position of the formyl group. nih.gov
Furthermore, the chloromethylation of thiophene derivatives, such as 2-acetothienone and 2-formylthiophene, has been explored as a route to functionalized intermediates that can be further elaborated. researchgate.net The Wittig-Horner reaction of thiophenone derivatives also presents a synthetic pathway to disubstituted thiophenes. researchgate.net The table below summarizes some conventional methods for preparing formylthiophene intermediates.
Table 1: Conventional Synthetic Methods for Formylthiophene Intermediates
| Reaction | Reagents | Key Features |
| Vilsmeier-Haack Reaction | DMF, POCl3 | Direct formylation of the thiophene ring. |
| Lithiation/Formylation | Organolithium reagent, Formylating agent | Regioselective introduction of the formyl group. nih.gov |
| Chloromethylation | α, α′-bischloromethyl ether, H2SO4 | Functionalization of existing thiophene derivatives. researchgate.net |
| Wittig-Horner Reaction | Phosphonate ylide, Thiophenone derivative | Formation of carbon-carbon double bonds for further modification. researchgate.net |
Strategies for Sulfonamide Moiety Incorporation
The introduction of the sulfonamide group is a key transformation in the synthesis of the target compound. A prevalent method involves the reaction of a sulfonyl chloride with an amine. ekb.egnih.gov The necessary arylsulfonyl chlorides can be prepared through two primary routes: electrophilic aromatic substitution (EAS) with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov However, these methods can be limited by harsh acidic conditions and the need for pre-existing carbon-sulfur bonds. nih.gov
Alternative strategies have been developed to overcome these limitations. For instance, a palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids under milder conditions. nih.gov This approach demonstrates significant functional group tolerance. nih.gov The direct oxidative chlorination of thiols to their corresponding sulfonyl chlorides, which are then reacted with amines, provides another pathway. ekb.eg Metal-catalyzed sulfonamidation reactions, such as those using copper or ruthenium catalysts, have also emerged as effective methods for forming the sulfonamide bond. ekb.eg
Recent developments include photocatalytic methods that convert sulfonamides into sulfonyl radical intermediates, which can then be functionalized. nih.gov This late-stage functionalization strategy allows for the modification of complex molecules containing a sulfonamide group. nih.gov
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the application of green chemistry principles and the use of advanced catalytic systems in the synthesis of thiophene derivatives.
Green Chemistry Principles in Synthesis
Green chemistry aims to minimize the environmental impact of chemical processes. derpharmachemica.comresearchgate.net In the context of thiophene synthesis, this includes the use of less hazardous solvents, reducing reaction times, and employing catalyst-free or solvent-free conditions where possible. rsc.orgacgpubs.org
The Gewald reaction, a multicomponent reaction for synthesizing 2-aminothiophenes, is a prime example of a process that can be adapted to be more environmentally friendly. derpharmachemica.comresearchgate.net Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Gewald reaction, significantly reducing reaction times from hours to minutes. derpharmachemica.com Additionally, the use of deep eutectic solvents, which are considered green alternatives to traditional ionic liquids, has been explored for thiophene synthesis. rsc.org Some syntheses of thiophene-based compounds have been achieved without the need for any catalyst or solvent, further aligning with green chemistry goals. acgpubs.org Life cycle assessment (LCA) is also being used to evaluate the environmental impact of different synthetic pathways for thiophene-based compounds, helping to identify areas for improvement. mdpi.com
Table 2: Green Chemistry Approaches in Thiophene Synthesis
| Approach | Example | Benefit |
| Microwave-Assisted Organic Synthesis (MAOS) | Gewald Reaction | Drastic reduction in reaction time. derpharmachemica.com |
| Use of Greener Solvents | Deep Eutectic Solvents | Replacement of hazardous traditional solvents. rsc.org |
| Solvent-Free/Catalyst-Free Reactions | Synthesis of thiophene-based Schiff bases | Reduced waste and simplified purification. acgpubs.org |
| Life Cycle Assessment (LCA) | Analysis of thiophene-based surfactant synthesis | Identifies environmental hotspots for process optimization. mdpi.com |
Catalytic Transformations for Enhanced Efficiency
Catalysis plays a crucial role in modern organic synthesis by enabling new transformations and improving the efficiency of existing ones. In the synthesis of thiophene sulfonamides, various catalytic systems have been employed to enhance reaction rates, yields, and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds in the synthesis of complex thiophene derivatives. nih.gov These reactions allow for the coupling of a bromo-thiophene sulfonamide with various aryl boronic acids to generate a library of compounds. nih.gov Iridium-catalyzed borylation of thiophenes provides a versatile method for C-H functionalization, creating thiophenyl boronate esters that can be used in subsequent cross-coupling reactions. nih.gov
Copper-catalyzed oxidative coupling reactions have been utilized for the synthesis of sulfonamides from amines and sodium sulfonates. ekb.eg Ruthenium complexes have also been shown to catalyze the formation of secondary sulfonamides. ekb.eg More recently, photocatalysis has emerged as a powerful tool, enabling the late-stage functionalization of sulfonamides through the generation of sulfonyl radical intermediates under mild, metal-free conditions. nih.gov
Table 3: Catalytic Methods in Thiophene Sulfonamide Synthesis
| Catalyst Type | Reaction | Application |
| Palladium | Suzuki-Miyaura Coupling | C-C bond formation to create diverse thiophene derivatives. nih.gov |
| Iridium | C-H Borylation | Versatile functionalization of the thiophene ring. nih.gov |
| Copper | Oxidative Coupling | Formation of the sulfonamide bond. ekb.eg |
| Ruthenium | Hydrogen-Borrowing Catalysis | Synthesis of secondary sulfonamides. ekb.eg |
| Photocatalyst | Radical Generation | Late-stage functionalization of sulfonamides. nih.gov |
Flow Chemistry Applications
The synthesis of sulfonamides, including thiophene-based structures, has been significantly advanced by the adoption of flow chemistry. This technique offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. nih.gov Flow chemistry has emerged as a revolutionary technology in the drug discovery sector, capable of supporting various stages from hit-to-lead identification to the scale-up of lead candidates. nih.gov
In 2013, a notable development in this area was the application of flow-based chemistry to the synthesis of sulfonamides, demonstrating its utility for medicinal chemistry programs. nih.gov While the core amination reaction to form the sulfonamide N-S bond is often straightforward, the primary challenge frequently lies in the preparation of the sulfonyl chloride precursors. nih.gov Flow chemistry systems can facilitate these precursor syntheses as well as the final coupling step.
Automated flow-through platforms have been developed for the production of sulfonamide libraries. For instance, a system incorporating multiple independent reactor columns can perform the synthesis and subsequent column regeneration automatically. Such a platform was successfully used to create a 48-member secondary sulfonamide library with good yields and high purity, eliminating the need for further chromatographic purification. unimi.it Recent advancements have also led to the use of continuous flow reactor systems to improve the scalability of thiophene-3-sulfonamide (B184289) synthesis. These systems often involve passing a stream of reagents through a heated reactor, allowing for rapid optimization and production. acs.org The use of immobilized catalysts or reagents within these reactors can further streamline the process, simplifying product isolation. acs.org
Advanced Purification Techniques for Research Applications
The isolation and purification of this compound and its analogues from reaction mixtures are critical for obtaining materials of sufficient purity for research and development. Several advanced techniques are employed to achieve this.
Crystallization: This is a fundamental and effective method for purifying solid thiophene derivatives. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then cooling the solution to induce precipitation or crystallization of the purified compound. google.com The choice of solvent is crucial, as it must dissolve the compound well at higher temperatures but poorly at lower temperatures. The cooling process can be controlled, with temperatures sometimes lowered to -15° C or even further below the melting point of the pure thiophene to maximize recovery. google.comgoogle.com After crystallization, the purified solid is typically isolated by filtration. google.com
Flash Chromatography: For non-crystalline products or for separating complex mixtures, flash column chromatography is the method of choice in research settings. This technique involves forcing the solvent through a column of adsorbent material (commonly silica (B1680970) gel) under pressure. rsc.org The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. By selecting an appropriate solvent system (eluent), the target compound can be effectively separated from impurities and by-products. The progress of the separation is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). rsc.org
Other Techniques: In specific contexts, other methods like suspension filtration and the use of solid-supported reagents can aid in purification. wku.edu For industrial applications focused on removing thiophene impurities from feedstocks, membrane-based techniques like adsorptive filtration using metal-organic frameworks (MOFs) have been explored, demonstrating the potential for highly selective separations based on specific molecular interactions. nih.govacs.org
Spectroscopic and Analytical Methods for Structural Elucidation
The definitive confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. researchgate.netnih.gov
¹H NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, distinct signals are expected for the formyl proton (CHO), the two protons on the thiophene ring, and the protons of the sulfonamide (SO₂NH₂) group. The formyl proton typically appears as a singlet at a downfield chemical shift (δ 9.5-10.0 ppm). researchgate.net The two aromatic protons on the thiophene ring will appear as doublets due to coupling with each other. The NH₂ protons of the sulfonamide group are expected to resonate as a broad singlet, with a chemical shift that can be dependent on solvent and concentration. researchgate.netnih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon of the formyl group (δ >180 ppm), the two sp² carbons of the thiophene ring attached to protons, and the two quaternary sp² carbons of the thiophene ring (one attached to the formyl group and one to the sulfonamide group). researchgate.netresearchgate.net
Interactive Data Table: Expected NMR Signals for this compound
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Formyl (-CHO) | 9.5 - 10.0 | Singlet (s) | Downfield due to the deshielding effect of the carbonyl group. researchgate.net |
| ¹H | Thiophene (H-4, H-5) | 7.0 - 8.5 | Doublets (d) | The exact shifts depend on the electronic effects of the substituents. |
| ¹H | Sulfonamide (-SO₂NH₂) | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration-dependent. nih.gov |
| ¹³C | Carbonyl (-CHO) | 180 - 190 | Singlet | Characteristic for an aldehyde carbon. researchgate.net |
| ¹³C | Thiophene (C-2, C-3, C-4, C-5) | 120 - 150 | Singlets | Four distinct signals are expected for the aromatic carbons. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization
IR and UV-Vis spectroscopy provide complementary information regarding functional groups and electronic conjugation within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would confirm the presence of the sulfonamide and formyl groups. researchgate.net The N-H stretching vibrations of the sulfonamide group are typically observed in the range of 3200-3400 cm⁻¹. researchgate.net The strong, sharp absorption band of the aldehyde C=O stretch is expected around 1650-1690 cm⁻¹. researchgate.net Additionally, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group produce strong bands in the regions of 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. ajrconline.org Aromatic C-H and C=C stretching vibrations from the thiophene ring would also be present. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of the conjugated π-system. Thiophene derivatives are known to absorb UV light. icrc.ac.ir The spectrum of this compound would be expected to show absorption maxima corresponding to π→π* transitions within the substituted aromatic ring system. The presence of the formyl group in conjugation with the thiophene ring influences the position and intensity of these absorption bands. icrc.ac.ir
Interactive Data Table: Key Spectroscopic Data for Characterization
| Spectroscopy | Functional Group | Characteristic Signal / Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |
| IR | Sulfonamide N-H Stretch | 3200 - 3400 cm⁻¹ | researchgate.net |
| IR | Aldehyde C=O Stretch | 1650 - 1690 cm⁻¹ | researchgate.net |
| IR | Sulfonamide S=O Asymmetric Stretch | 1310 - 1350 cm⁻¹ | ajrconline.org |
| IR | Sulfonamide S=O Symmetric Stretch | 1140 - 1180 cm⁻¹ | ajrconline.org |
| UV-Vis | π→π* Transitions | Dependent on solvent, typically in the UV range | icrc.ac.ir |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. rsc.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass, allowing for the confirmation of its elemental formula (C₅H₅NO₃S₂). rsc.org
Electron impact (EI) mass spectrometry of thiophenesulfonyl derivatives often shows characteristic fragmentation pathways. A prominent fragmentation process involves the loss of sulfur dioxide (SO₂), a mass of 64 Da, from the molecular ion. researchgate.net Other common fragmentation patterns for this specific molecule could include the loss of the formyl group (-CHO, 29 Da) or the sulfonamide group (-SO₂NH₂, 80 Da). Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. researchgate.netuni.lu
Chemical Reactivity and Derivatization of 2 Formylthiophene 3 Sulfonamide
Reactivity of the Formyl Functional Group
The formyl group at the 2-position of the thiophene (B33073) ring is a key site for chemical modification. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can participate in a range of condensation and redox reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. This is a fundamental reaction pathway for this class of compounds. For instance, treatment of N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-formylthiophene-3-sulfonamide with the sulfur nucleophile 1,3-propanedithiol (B87085) in the presence of a Lewis acid like boron trifluoride diethyl etherate leads to the formation of the corresponding 1,3-dithiane. google.com This reaction proceeds via nucleophilic attack of the sulfur atoms on the formyl carbon, followed by cyclization to protect the aldehyde functionality.
Organometallic reagents and other carbon nucleophiles can also add to the formyl group, leading to the formation of secondary alcohols. The stereochemical outcome of these additions can be influenced by the existing chirality in the molecule or by the use of chiral reagents.
Table 1: Examples of Nucleophilic Addition to 2-Formylthiophene Derivatives
| Reactant | Nucleophile | Reagent/Conditions | Product Type | Ref |
| N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-formylthiophene-3-sulfonamide | 1,3-propanedithiol | Boron trifluoride diethyl etherate, Dichloromethane | 1,3-dithiane | google.com |
Condensation and Cyclization Reactions
The formyl group is a prime site for condensation reactions, particularly with primary amines and their derivatives, to form Schiff bases (imines). These reactions are often the first step in the synthesis of more complex heterocyclic systems. For example, the formyl group can be modified into an imine, which enhances the electronic and solubility properties of the resulting molecule. organic-chemistry.orgscribd.com
These condensation products can then undergo subsequent intramolecular cyclization reactions. The specific outcome of these cyclizations depends on the nature of the reactants and the reaction conditions. Fused heterocyclic systems are often the target of such reaction cascades. researchgate.net For instance, tandem diazotization/cyclization reactions of related amide derivatives can lead to the formation of fused 1,2,3-triazinone systems. nih.gov
Oxidation and Reduction Pathways
The formyl group can be readily oxidized or reduced to afford other important functional groups.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation on heterocyclic aldehydes is potassium permanganate. researchgate.net This conversion of the formyl group to a carboxyl group opens up further derivatization possibilities, such as esterification or amide bond formation.
Reduction: Conversely, the formyl group can be reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents. For example, the reduction of a Weinreb amide precursor to the aldehyde has been accomplished using diisobutylaluminum hydride (DIBAL-H). google.com Milder reducing agents like sodium borohydride (B1222165) are also effective for the reduction of formyl groups on thiophene rings. researchgate.net
Table 2: Oxidation and Reduction of Thiophene-2-carbaldehydes
| Starting Material Functional Group | Transformation | Reagent(s) | Product Functional Group | Ref |
| Formyl | Oxidation | Potassium permanganate | Carboxylic acid | researchgate.net |
| Formyl (from Weinreb amide) | Reduction | Diisobutylaluminum hydride (DIBAL-H) | Formyl | google.com |
| Formyl | Reduction | Sodium borohydride | Primary alcohol | researchgate.net |
Reactivity of the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH₂) is another key reactive site in the molecule. The nitrogen atom is nucleophilic and can be derivatized through various reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The direct N-alkylation of sulfonamides can be challenging. However, methods have been developed for the N-alkylation of structurally similar 2-aminothiophenes, which often require specific conditions, such as the use of a strong base like cesium carbonate in combination with an alkyl halide. semanticscholar.org The sulfonamide proton is acidic and can be removed by a base to generate a sulfonamidate anion, which can then act as a nucleophile in reactions with alkylating agents.
N-Acylation: N-acylation of sulfonamides is a more common transformation and can be achieved using various acylating agents. researchgate.netwikipedia.org Acyl chlorides or anhydrides in the presence of a base are standard reagents for this purpose. sioc-journal.cn A convenient method involves the use of N-acylbenzotriazoles, which act as efficient neutral coupling reagents in the presence of a base like sodium hydride to yield N-acylsulfonamides. researchgate.net These reactions are generally high-yielding and tolerate a wide range of functional groups. researchgate.netwikipedia.org
Table 3: General Conditions for N-Acylation of Sulfonamides
| Acylating Agent | Base/Conditions | Product | Ref |
| N-Acylbenzotriazoles | Sodium Hydride | N-Acylsulfonamide | researchgate.net |
| Acid Anhydrides/Chlorides | P₂O₅/SiO₂ or solvent-free | N-Acylsulfonamide | wikipedia.org |
| Acid Chlorides/Anhydrides | Triethylamine or Pyridine | N-Acylsulfonamide | sioc-journal.cn |
Formation of Metal Complexes
The sulfonamide group is an excellent ligand for coordination with metal ions. It typically acts as a bidentate ligand, coordinating through the sulfonamide nitrogen and one of the sulfonyl oxygen atoms. researchgate.net The formation of metal complexes can significantly alter the physicochemical and biological properties of the parent sulfonamide. Thiophene derivatives, including those with aldehyde functionalities, are also known to form stable complexes with a variety of transition metals. The formyl group's oxygen atom can also participate in coordination, potentially leading to tridentate chelation in conjunction with the sulfonamide group. The synthesis of metal complexes of thiophene-based Schiff bases has been reported, where the metal ions are coordinated through the azomethine nitrogen, a deprotonated amine or amide nitrogen, and the thiophene sulfur atom.
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, generally more susceptible to electrophilic aromatic substitution than benzene (B151609). chemicalbook.comst-andrews.ac.uk Substitution typically occurs at the 2- and 5-positions, which are activated by the sulfur heteroatom. However, the reactivity of the thiophene ring in 2-formylthiophene-3-sulfonamide is significantly influenced by the presence of two strong electron-withdrawing groups: the formyl (-CHO) group at position 2 and the sulfonamide (-SO₂NH₂) group at position 3.
These electron-withdrawing groups deactivate the thiophene ring towards electrophilic attack. st-andrews.ac.ukchemistrysteps.com Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr), a reaction pathway less common for unsubstituted thiophenes. chemistrysteps.combyjus.com For an SNAr reaction to proceed, the presence of strong electron-withdrawing groups is crucial to stabilize the intermediate Meisenheimer complex. chemistrysteps.com The substitution typically occurs at positions ortho or para to the activating groups. chemistrysteps.com
While specific studies on the electrophilic substitution of this compound are not prevalent due to the deactivated nature of the ring, related compounds demonstrate expected reactivity patterns. For instance, the Friedel-Crafts acylation of thiophene generally yields the α-substituted product under mild conditions. chemicalbook.com However, for deactivated thiophenes, more forcing conditions would be necessary, often leading to complex product mixtures.
Nucleophilic aromatic substitution, particularly Vicarious Nucleophilic Substitution (VNS), offers a viable pathway for the functionalization of such electron-deficient heterocycles. idexlab.com VNS allows for the introduction of a substituent onto the ring by replacing a hydrogen atom, often using carbanions stabilized by a leaving group. idexlab.com For example, pyridazines, which are electron-deficient, readily undergo VNS with carbanions like that of chloromethyl p-tolyl sulfone to form new carbon-carbon bonds. idexlab.com A similar reactivity could be anticipated for the activated thiophene ring in this compound.
Tautomeric Equilibrium and Isomerization Phenomena
Tautomerism is a significant phenomenon in derivatives of this compound, particularly in azo dyes synthesized from this scaffold. These compounds can exist in an equilibrium between different tautomeric forms, which are structural isomers that readily interconvert. acgpubs.org
Research into novel azo dyes derived from sulfonamide-aldehydes has shown the existence of two primary tautomeric structures: the keto-hydrazo form and the enol-azo form. acgpubs.orgresearchgate.net These forms arise from the migration of a proton and the subsequent shift of double bonds. acgpubs.org In solution and in the solid state, azo dyes are known to exhibit this azo-hydrazone tautomerism. researchgate.net
The equilibrium between these tautomers is influenced by factors such as the nature of substituents, the solvent, and the temperature. acgpubs.org Computational studies using Density Functional Theory (DFT) have been employed to determine the relative stability of these tautomers. For certain novel sulfonamide-aldehyde derivatives, calculations have indicated that the enol-azo tautomer is the more stable and preferential structure in the ground state. acgpubs.orgresearchgate.net The stability of both the keto-hydrazo and enol-azo forms is often enhanced by the potential for intramolecular hydrogen bonding. acgpubs.org
The presence of keto-hydrazo and enol-azo tautomers can be confirmed and distinguished using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. acgpubs.orgresearchgate.net
In ¹H NMR spectroscopy, the different proton environments in each tautomer give rise to distinct signals. For example, in a study of a novel azo dye containing a sulfonamide group, the NH proton of the keto-hydrazo form (Form I) was observed as a singlet at a chemical shift of 14.03 ppm, while the OH proton of the enol-azo form (Form III) appeared at 11.92 ppm in a DMSO-d₆ solvent. acgpubs.orgresearchgate.net The aldehyde protons of these two forms also showed separate signals at 9.97 ppm and 9.57 ppm, respectively. acgpubs.org
¹³C NMR spectroscopy provides further evidence for the tautomeric equilibrium. The carbonyl carbons of the ketone and aldehyde groups, as well as the enol carbon, resonate at characteristic chemical shifts. For the same model compound, the ketone carbon of the keto-hydrazo form was found at 192.6 ppm, while the enol carbon of the enol-azo form was at 190.7 ppm. The aldehyde carbons for the two forms appeared at 189.6 ppm and 189.2 ppm. acgpubs.org
FTIR spectroscopy reveals the characteristic vibrational frequencies of the functional groups present in each tautomer. The C=O stretching vibrations of the aldehyde and ketone groups can be distinguished, and the presence of NH (in the keto-hydrazo form) and OH (in the enol-azo form) groups gives rise to distinct absorption bands. researchgate.net
| Spectroscopic Technique | Tautomer Form | Functional Group | Observed Signal/Band |
|---|---|---|---|
| ¹H NMR (ppm in DMSO-d₆) | Keto-Hydrazo | NH (hydrazone) | 14.03 |
| Enol-Azo | OH (enol) | 11.92 | |
| Keto-Hydrazo | CHO (aldehyde) | 9.97 | |
| Enol-Azo | CHO (aldehyde) | 9.57 | |
| ¹³C NMR (ppm in DMSO-d₆) | Keto-Hydrazo | C=O (ketone) | 192.6 |
| Enol-Azo | C-OH (enol) | 190.7 | |
| Keto-Hydrazo & Enol-Azo | CHO (aldehyde) | 189.6 & 189.2 |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly efficient tools in organic synthesis for creating molecular diversity. nih.govrsc.org The this compound scaffold is a valuable building block in such reactions due to its two reactive functional groups.
The formyl group can readily participate in condensation reactions with nucleophiles, forming imines or participating in cascade reactions, while the sulfonamide moiety can also be involved in the reaction sequence or serve to modulate the electronic properties and biological activity of the final product.
Derivatives of 2-formylthiophene are utilized in the synthesis of various heterocyclic systems. For instance, the aldehyde group can undergo Schiff-base condensation with amines, and the resulting imine can be a key intermediate in a subsequent cyclization step. rsc.org This strategy has been used to prepare complex azo-azomethine dyes from formylthiophene precursors. rsc.org
Similarly, sulfonamide-containing building blocks are widely used in the MCR-based synthesis of heterocycles. derpharmachemica.com For example, 1-(2-cyanoacetyl)-N-(4-sulfamoylphenyl)thiosemicarbazide has been used as a versatile precursor for the synthesis of 1,3,4-thiadiazole (B1197879) and pyrazole (B372694) derivatives. derpharmachemica.com One-pot methods have been developed for the synthesis of thiadiazinyl-phthalazine-1,4-diones via an MCR involving phenacyl bromides, thiocarbohydrazide, and phthalic anhydride. researchgate.net
Given this precedent, this compound is a prime candidate for use in MCRs to generate novel, polyfunctionalized heterocyclic compounds. A hypothetical MCR could involve the reaction of this compound with an active methylene (B1212753) compound and a nucleophile (like an amidine or hydrazine (B178648) derivative) to construct complex ring systems such as pyrimidines or pyrazoles in a single step. rsc.org
Computational and Theoretical Investigations of 2 Formylthiophene 3 Sulfonamide
Prospective Quantum Chemical Calculations
Quantum chemical calculations would be instrumental in providing a foundational understanding of the molecule's intrinsic properties at the electronic level.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
An analysis of the electronic structure would be a primary objective. This would involve the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's chemical reactivity, electronic transition properties, and potential as an electron donor or acceptor. For instance, in related thiophene (B33073) sulfonamides, the electronic cloud is often spread over the entire molecule, with the nature of substituents influencing the HOMO-LUMO energy gap.
Furthermore, mapping the electrostatic potential (MEP) would reveal the charge distribution across the molecule. It is anticipated that the oxygen atoms of the formyl and sulfonamide groups, along with the nitrogen atom of the sulfonamide, would exhibit negative electrostatic potential, indicating regions susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the amine protons of the sulfonamide group, would likely show positive potential, highlighting sites for nucleophilic interaction.
Molecular Geometry Optimization and Conformational Landscapes
Determining the most stable three-dimensional structure of 2-Formylthiophene-3-sulfonamide is a critical step. Geometry optimization, likely using DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), would yield key information on bond lengths, bond angles, and dihedral angles.
A comprehensive conformational analysis would be necessary to identify the various possible spatial arrangements of the formyl and sulfonamide groups relative to the thiophene ring and to each other. This would involve mapping the potential energy surface to locate the global minimum energy conformer and any other low-energy, stable conformers. The rotational barriers around the C-C bond connecting the formyl group and the C-S bond of the sulfonamide group would be of particular interest.
Vibrational Frequency Analysis and Spectroscopic Prediction
Following geometry optimization, a vibrational frequency analysis would serve two main purposes. Firstly, the absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. Secondly, it would allow for the prediction of the molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, theoretical spectra can be generated. These predicted spectra can be invaluable for interpreting experimental spectroscopic data and for identifying the characteristic vibrational signatures of the formyl, sulfonamide, and thiophene moieties within the molecule. For example, characteristic stretching frequencies for the C=O, S=O, and N-H bonds would be predicted.
Prospective Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations would be essential to understand its dynamic behavior, particularly its conformational flexibility and interactions with its environment over time.
Conformational Sampling and Stability
MD simulations would allow for a more extensive exploration of the conformational landscape of this compound than static calculations alone. By simulating the molecule's movements over nanoseconds, researchers could observe transitions between different conformational states and determine their relative stabilities at a given temperature. This dynamic perspective is crucial for understanding how the molecule might adapt its shape, for instance, when interacting with a biological target.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to its target protein.
Computational studies have explored the interaction of sulfonamide derivatives, including those with a thiophene scaffold, with various enzymatic targets. The sulfonamide group is a key pharmacophore that often acts as a zinc-binding group in metalloenzymes or mimics the substrate of an enzyme.
Carbonic Anhydrase (CA) Isoforms: Thiophene-based sulfonamides are potent inhibitors of human (h) carbonic anhydrase isoforms. nih.gov The primary mechanism involves the sulfonamide moiety (-SO2NH2) coordinating to the catalytic Zn(II) ion within the active site in its deprotonated, anionic form (-SO2NH⁻). The thiophene ring and its substituents extend into the active site cavity, forming further interactions that determine the compound's potency and isoform selectivity. nih.govnih.gov Docking studies reveal that the inhibitor's tail, including the thiophene ring, can engage in both hydrophobic and hydrophilic interactions with various amino acid residues, influencing binding affinity for different isoforms like the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govmdpi.comekb.eg
Lactoperoxidase (LPO): Specific molecular docking and binding mode analysis for this compound with lactoperoxidase was not found in the reviewed literature.
Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides are well-known inhibitors of DHPS, an essential enzyme in the folate biosynthesis pathway of bacteria. nih.govwikipedia.org They act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.govfrontiersin.org Molecular docking simulations show that the sulfonamide molecule occupies the pABA binding pocket. sci-hub.se The amino group of the sulfonamide typically forms hydrogen bonds, while the aromatic ring (in this case, thiophene) engages in interactions with conserved residues in the active site. nih.govfrontiersin.org The sulfonamide group itself is positioned to interact with key residues that are critical for catalysis. sci-hub.se
Bcl-2 Family Proteins: The Bcl-2 family of proteins are crucial regulators of apoptosis and represent important targets in cancer therapy. nih.govwikipedia.org While various compounds are designed to inhibit anti-apoptotic Bcl-2 proteins, specific molecular docking studies detailing the interaction of this compound with Bcl-2 family proteins were not identified in the available research.
BRCA-1: Theoretical studies have been conducted to evaluate the interaction of thiophene derivatives with the breast cancer gene 1 (BRCA-1) protein. ccij-online.org Although this compound was not specifically among the tested compounds, the study provides a model for how thiophene analogs might interact with the BRCA-1 binding site. Docking models suggest that thiophene derivatives can interact with various amino acid residues on the protein surface, such as Leu1679, Ile1680, Arg1699, and others, indicating a potential for binding. ccij-online.org
The stability of the ligand-receptor complex is quantified by its binding energy, with more negative values indicating stronger binding. The geometry of this interaction is defined by the specific bonds, distances, and angles between the ligand and the protein's active site residues.
Docking studies of various sulfonamides with their target enzymes provide insight into the likely interaction energies and geometries for this compound.
| Target Protein (PDB ID) | Ligand Class | Binding Energy / Docking Score (kcal/mol) | Key Interacting Residues and Interaction Geometry |
|---|---|---|---|
| hCA II | Thiophene-sulfonamides | -6.9 to -8.5 (Typical Predicted) | Zinc Coordination: Sulfonamide moiety binds to the active site Zn2+ ion. H-Bonds: Interactions with Thr199, Thr200, and Pro201. nih.govHydrophobic Interactions: The thiophene ring interacts with hydrophobic residues like Val121, Phe131, and Leu198. nih.gov |
| hCA IX (3IAI) | Benzenesulfonamide hybrid | -6.96 | Zinc Coordination: Sulfonamide group interacts with the Zn2+ ion. ekb.egHydrophilic/Hydrophobic Interactions: The tail of the compound interacts with various amino acid residues in the active site. ekb.eg |
| DHPS (3TZF) | Eugenol-Sulfonamide Hybrids | -7.4 to -9.1 (Predicted) | H-Bonds: Interactions with Ser222, Asp185, Arg257. sci-hub.seSubstrate Mimicry: The sulfonamide occupies the p-aminobenzoic acid (PABA) binding site. nih.govsci-hub.se |
| HIV-1 Protease (2Q5K) | General Inhibitors | -8.6 to -9.0 (Predicted) | H-Bonds: Crucial interactions with catalytic residues ASP 25 and ASP 29. mdpi.comnih.govHydrophobic Interactions: The ligand body sits (B43327) in a hydrophobic channel interacting with residues like Val82 and Ile84. mdpi.com |
| BRCA-1 (3pxb) | Thiophene Derivatives | -5.6 to -7.3 (Predicted) | Surface Interactions: Predicted interactions with residues Leu1679, Ile1680, Arg1699, Ala1700, Leu1701, Lys1702, Leu1705, Gln1779 on the protein surface. ccij-online.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the variations in the biological activity of a group of structurally similar compounds are dependent on the changes in their molecular features. mdpi.com
For a series of thiophene-sulfonamide derivatives, a QSAR study would involve several key steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 or Ki values against a specific enzyme) would be compiled. This dataset is then typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different physicochemical properties of the molecules, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov More advanced, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used. nih.govresearchgate.net These methods generate 3D contour maps that visualize regions around the molecule where modifications would likely increase or decrease activity. researchgate.net
Model Validation: The predictive ability of the developed QSAR model is rigorously tested using the compounds in the test set, which were not used in model creation. nih.gov
A validated QSAR model for this compound derivatives would be a powerful tool for predicting the activity of newly designed, yet unsynthesized, compounds. mdpi.com The model could guide the rational design of more potent inhibitors by identifying the key structural features and physicochemical properties that are either favorable or detrimental to biological activity. For instance, the model might indicate that adding a bulky group at a specific position on the thiophene ring decreases binding, while adding a hydrogen bond donor increases it.
Structure Activity Relationship Sar and Structural Modification Studies
Rational Design of 2-Formylthiophene-3-sulfonamide Derivatives
The rational design of this compound derivatives is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy and selectivity. This process often begins with a lead compound, such as this compound itself, and systematically modifies its structure to improve its pharmacological profile. The goal is to create new molecules with optimized physicochemical and biological properties. drughunter.com
The design process is iterative, involving cycles of design, synthesis, and biological testing. This allows for the continuous refinement of the SAR and the development of increasingly potent and selective compounds. The ultimate aim is to develop a derivative with a superior therapeutic index, maximizing its desired effects while minimizing off-target interactions and potential toxicity.
Impact of Formyl Group Derivatization on Molecular Target Interactions
The formyl group at the 2-position of the thiophene (B33073) ring is a key functional group that can be readily modified to explore its impact on biological activity. Derivatization of this aldehyde can lead to a variety of new functionalities, each with the potential to form different types of interactions with a biological target.
| Modification | Potential Interaction Changes |
| Conversion to Imine | Alters hydrogen bonding, potential for π-π stacking. nih.gov |
| Oxidation to Carboxylic Acid | Introduces strong hydrogen bond donor/acceptor. |
| Reduction to Hydroxyl | Adds hydrogen bond donor/acceptor capability. |
Influence of Sulfonamide Moiety Modifications on Molecular Target Interactions
The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the transition state of enzymatic reactions and to form strong hydrogen bonds with biological targets. ekb.egnih.gov Modifications to the sulfonamide moiety of this compound can have a profound impact on its biological activity. nih.gov
The acidity of the sulfonamide proton can be modulated by introducing different substituents on the nitrogen atom. This, in turn, affects the strength of the hydrogen bonds it can form with the target. For example, replacing the hydrogen with an alkyl or aryl group can alter the pKa of the sulfonamide and its lipophilicity, which can influence both target binding and cell permeability.
Furthermore, the sulfonamide group itself can be replaced with bioisosteric equivalents to explore alternative binding modes or to improve pharmacokinetic properties. The nature of the substituent on the sulfonamide nitrogen is a critical determinant of activity and can be tailored to achieve desired interactions with the target. ekb.egnih.gov
| Modification | Effect on Properties | Potential Impact on Interaction |
| N-alkylation/arylation | Alters pKa and lipophilicity. | Modulates hydrogen bond strength and cell permeability. nih.gov |
| Replacement with bioisosteres | Changes overall chemical nature. | Explores alternative binding modes, improves pharmacokinetics. drughunter.com |
Effects of Thiophene Ring Substitution Patterns on Molecular Target Interactions
For example, the addition of electron-donating or electron-withdrawing groups can alter the electron density of the thiophene ring, which can influence its ability to participate in π-π stacking or other electronic interactions with the target. The size and shape of the substituents also play a critical role; bulky groups can introduce steric hindrance that may either prevent or enhance binding, depending on the topology of the active site.
The position of the substituents is also of utmost importance. Different substitution patterns can lead to isomers with vastly different biological activities. A thorough exploration of the thiophene ring's substitution landscape is therefore essential for optimizing the SAR of this compound derivatives.
| Substitution | Potential Effects |
| Electron-donating groups | Increases electron density of the ring. |
| Electron-withdrawing groups | Decreases electron density of the ring. |
| Bulky groups | Can introduce steric hindrance or improve binding. |
| Positional isomers | Can lead to significant differences in biological activity. |
Bioisosteric Replacement Strategies and Their Consequences on SAR
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. drughunter.comcambridgemedchemconsulting.com This involves replacing a functional group with another group that has similar physical or chemical properties. The goal of this strategy is often to improve the pharmacokinetic profile, reduce toxicity, or enhance the potency of the parent compound.
In the context of this compound, bioisosteric replacement can be applied to any of its three key components. For example, the thiophene ring could be replaced with other five-membered heterocycles like furan (B31954) or pyrrole (B145914) to explore the impact of the heteroatom on activity. The sulfonamide group could be replaced with a sulfoximine, which can offer improved physicochemical and ADME properties. drughunter.com
| Original Group | Potential Bioisostere | Potential Consequence |
| Thiophene | Furan, Pyrrole, Thiazole | Altered electronics and hydrogen bonding capacity. |
| Sulfonamide | Sulfoximine, Carboxamide | Modified acidity, solubility, and metabolic stability. drughunter.com |
| Formyl | Cyano, Oxime | Changes in polarity and hydrogen bonding. |
Molecular Hybridization with Other Privileged Scaffolds
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. researchgate.net This approach aims to create hybrid compounds with improved affinity, efficacy, or a dual mode of action.
For this compound, this could involve linking the core scaffold to other "privileged scaffolds," which are molecular frameworks that are known to bind to multiple biological targets. For example, the sulfonamide moiety could be used as a linker to attach a coumarin (B35378) or a quinoline (B57606) ring system, both of which are known to exhibit a wide range of biological activities. nih.gov
The resulting hybrid molecules may exhibit synergistic effects, where the combined activity is greater than the sum of the individual components. This strategy has been successfully employed in the development of new anti-HIV agents and other therapeutics. researchgate.net The key to successful molecular hybridization is the rational selection of the pharmacophores and the design of an appropriate linker that allows each unit to interact optimally with its respective target.
Role of 2 Formylthiophene 3 Sulfonamide As a Versatile Organic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The adjacent positioning of the formyl and sulfonamide groups on the thiophene (B33073) core of 2-Formylthiophene-3-sulfonamide provides a powerful platform for the synthesis of fused heterocyclic systems, particularly thienopyrimidines. ekb.egresearchgate.net These structures are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets. ekb.eg
The synthesis typically involves a cyclocondensation reaction where the formyl group acts as a one-carbon electrophile and the sulfonamide nitrogen, along with an external reagent, serves to form the fused pyrimidine (B1678525) ring. ekb.egtubitak.gov.tr For instance, reaction with reagents like formamide, urea, or guanidine (B92328) can lead to the formation of various substituted thieno[3,2-d]pyrimidines. The specific reaction partner dictates the final substitution pattern on the newly formed pyrimidine ring, enabling the generation of a diverse range of complex molecules from a single precursor. This approach is a cornerstone of synthetic strategies aimed at building the thienopyrimidine moiety by constructing a pyrimidine ring onto an existing thiophene template. ekb.egresearchgate.net
Below is a table illustrating potential cyclocondensation reactions starting from this compound to yield various thieno[3,2-d]pyrimidine (B1254671) cores.
| Reagent | Resulting Heterocyclic Core | Key Reaction Type |
| Formamide | Thieno[3,2-d]pyrimidin-4-one | Condensation/Cyclization |
| Urea | Thieno[3,2-d]pyrimidine-2,4-dione | Condensation/Cyclization |
| Thiourea | 2-Thioxo-thieno[3,2-d]pyrimidin-4-one | Condensation/Cyclization |
| Guanidine | 4-Amino-thieno[3,2-d]pyrimidine | Condensation/Cyclization |
| Phenyl isothiocyanate | 3-Phenyl-2-thioxo-thieno[3,2-d]pyrimidin-4-one | Addition/Cyclization |
This table is illustrative of common synthetic pathways for building fused pyrimidines from ortho-amino-aldehyde precursors.
Application in Materials Science
The electronic structure of this compound, featuring an electron-rich thiophene ring functionalized with two potent electron-withdrawing groups (EWG), makes it a valuable component in the design of novel organic materials with tailored optoelectronic properties.
Thiophene and its oligomers are benchmark materials for organic semiconductors due to their excellent charge transport capabilities and environmental stability. nih.gov The performance of these materials can be finely tuned by introducing functional groups that modify their electronic energy levels (HOMO/LUMO). The formyl and sulfonamide groups in this compound act as strong EWGs, which effectively lower the HOMO and LUMO energy levels of the thiophene system. This modification is a key strategy in designing n-type or ambipolar organic field-effect transistors (OFETs), as lowering the LUMO level facilitates electron injection and transport. Furthermore, a lower HOMO level generally leads to enhanced oxidative stability and longer device lifetime in ambient conditions. Derivatives of this compound can be incorporated into larger conjugated systems to create semiconductors with precisely controlled electronic characteristics. nih.gov
Conjugated polymers based on five-membered aromatic rings like thiophene are central to the field of organic electronics. rsc.org The formyl group of this compound serves as a reactive handle for polymerization reactions. Through reactions such as Knoevenagel or Wittig polycondensation, the thiophene unit can be integrated into a polymer backbone, alternating with other aromatic or vinylic units. This process creates extended π-conjugated systems necessary for electrical conductivity and other electronic functions. The presence of the sulfonamide group along the polymer chain can further influence polymer properties, such as solubility, solid-state packing, and electronic behavior, offering another layer of control in the material design process.
The molecular architecture of this compound is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) system. beilstein-journals.orgnih.gov In this arrangement, the electron-rich thiophene ring acts as the π-conjugated bridge and a partial electron donor, while the formyl and sulfonamide groups function as strong electron acceptors. This electronic asymmetry facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is the origin of significant nonlinear optical (NLO) properties. nih.govrsc.org Materials incorporating such chromophores are sought after for applications in electro-optics and photonics. The strength of the ICT, and thus the magnitude of the NLO response, can be modulated by further derivatization, making this scaffold a versatile platform for creating high-performance chromophores. nih.govmdpi.com
The table below summarizes the roles of the constituent parts of this compound in forming a push-pull chromophore.
| Molecular Component | Role | Contribution to Property |
| Thiophene Ring | π-Conjugated Bridge / Donor | Facilitates electron delocalization and charge transfer. |
| Formyl Group (-CHO) | Electron Acceptor | Induces electronic asymmetry, enhances ICT. |
| Sulfonamide Group (-SO₂NH₂) | Electron Acceptor | Further strengthens the acceptor character, enhancing ICT. |
Intermediate for Chemical Probe Development
The reactivity of the aldehyde functional group makes this compound a useful intermediate for the development of chemical probes. Aldehydes can readily undergo condensation or nucleophilic addition reactions with a wide range of biological nucleophiles, such as the amino groups in amino acids or the thiol groups in cysteine. This reactivity allows the thiophene-sulfonamide core to be covalently linked to biomolecules for labeling and imaging purposes. Moreover, the inherent fluorescence of some thiophene derivatives can be modulated upon reaction of the aldehyde group with a specific analyte. This change in optical properties can be harnessed to create "turn-on" or "turn-off" fluorescent probes for the detection of specific ions or small molecules.
Scaffold for Combinatorial Library Synthesis
In modern drug discovery, the synthesis of large, diverse collections of small molecules, known as combinatorial libraries, is a crucial strategy for identifying new therapeutic leads. researchgate.net The sulfonamide moiety is a well-established and privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. nih.gov this compound presents two distinct points for chemical diversification, making it an ideal scaffold for library synthesis.
The Formyl Group : Can undergo reactions like reductive amination, Wittig reactions, or condensation with various hydrazines or amines to introduce a wide array of substituents.
The Sulfonamide Group : The nitrogen atom can be alkylated or acylated. Alternatively, the entire sulfonamide can be constructed from 2-formylthiophene-3-sulfonyl chloride and a diverse panel of primary or secondary amines.
This dual reactivity allows for the systematic and rapid generation of a large matrix of compounds from a common core, significantly expanding the chemical space explored in the search for new bioactive molecules.
| Reactive Site | Reaction Type | Example Building Blocks | Resulting Functionality |
| Formyl (-CHO) | Reductive Amination | Primary/Secondary Amines | Substituted Aminomethyl |
| Formyl (-CHO) | Condensation | Hydrazines, Hydroxylamines | Hydrazones, Oximes |
| Sulfonamide (-SO₂NH₂) | N-Alkylation / N-Acylation | Alkyl Halides, Acyl Chlorides | N-Substituted Sulfonamides |
| Sulfonyl Chloride precursor | Sulfonamide Formation | Diverse Amines (R-NH₂) | Varied Sulfonamide Derivatives |
Advanced Research Prospects and Future Directions
Development of Novel Cascade and Stereoselective Synthesis Methods
The development of efficient and elegant synthetic routes to complex molecules is a cornerstone of modern organic chemistry. For 2-Formylthiophene-3-sulfonamide, future research will likely focus on the development of cascade and stereoselective methods to access not only the parent compound but also a diverse library of its derivatives.
A promising avenue for the synthesis of the precursor to this compound, a 2-amino-3-cyanothiophene, is the Gewald reaction . This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org Variations of the Gewald reaction have been developed to synthesize a range of 2-aminothiophene-3-carboxylates, which could be further functionalized to the desired sulfonamide. researchgate.netorganic-chemistry.orgresearchgate.net Future research could focus on optimizing this reaction for the specific substitution pattern of this compound and developing it into a cascade sequence where the resulting amine is directly sulfonylated in a one-pot process.
Stereoselective synthesis is another critical area for exploration, particularly if the sulfonamide moiety is further substituted with chiral groups. While the parent molecule is achiral, the introduction of stereocenters in its derivatives could be crucial for applications in medicinal chemistry. Research into stereoselective reactions of 2-formylthiophenes and the development of chiral auxiliaries for sulfonamide synthesis will be instrumental. ekb.eg
Exploration of Unconventional Reactivity Profiles
The juxtaposition of the formyl and sulfonamide groups on the thiophene (B33073) ring in this compound suggests a rich and potentially unconventional reactivity profile that warrants further investigation.
The aldehyde group can participate in a variety of transformations beyond standard carbonyl chemistry. For instance, intramolecular cycloaddition reactions are a powerful tool for constructing complex heterocyclic systems. thieme-connect.com Research has shown that thiophene derivatives can undergo intramolecular nitrile imine cycloadditions to form tricyclic pyrazoline derivatives. rsc.org Similarly, dearomative intramolecular (4+3) cycloadditions of thiophenes with epoxy enolsilanes have been reported to yield sulfur-bridged cycloadducts. nih.govresearchgate.net The formyl group in this compound could be elaborated into a suitable tether to explore such intramolecular cycloadditions, leading to novel fused thiophene architectures.
Furthermore, the electronic interplay between the electron-withdrawing sulfonamide and formyl groups could lead to unconventional reactivity at the thiophene ring itself. Computational studies on the reactivity of substituted thiophenes can provide valuable insights into how these functional groups influence the aromaticity and susceptibility of the thiophene ring to various reagents. nih.govresearchgate.netacs.org
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools can accelerate the design and prediction of properties for novel derivatives.
In silico drug design and molecular docking studies are already being employed for novel thiophene derivatives, for example, as inhibitors of phosphodiesterase 4D (PDE4D) in chronic obstructive pulmonary disease. ijpsjournal.com Similar approaches can be applied to this compound to predict its binding affinity to various biological targets. techscience.comnih.govPharmacophore modeling can be used to identify the key structural features of thiophene sulfonamides responsible for their biological activity, guiding the design of more potent and selective analogues.
Moreover, machine learning models are being developed to predict the physicochemical properties of thiophene derivatives. acs.org These models can be trained on existing data to forecast properties such as solubility, lipophilicity, and metabolic stability for newly designed derivatives of this compound, thereby reducing the need for extensive experimental screening in the early stages of development.
High-Throughput Screening and Lead Optimization Strategies (from a chemical perspective)
High-throughput screening (HTS) is a powerful strategy for identifying promising lead compounds from large chemical libraries. While direct HTS of this compound would require its synthesis, the broader class of thiophene derivatives has been the subject of such screening campaigns. For instance, a high-throughput screen of the ChemBridge DIVERSet Library identified a novel thiophene derivative with anti-cancer activity. acs.orgresearchgate.net
Once initial hits are identified, lead optimization becomes crucial to improve their potency, selectivity, and pharmacokinetic properties. rsc.orgacs.org For sulfonamide-containing heterocycles, lead optimization strategies often involve systematic modification of the sulfonamide group and the heterocyclic core. For example, in a series of pyrazole (B372694) sulfonamides, capping the sulfonamide group was found to improve blood-brain barrier penetration. acs.orgnih.gov Similar strategies could be applied to derivatives of this compound to enhance their drug-like properties.
The development of efficient parallel synthesis methods is key to supporting lead optimization efforts by enabling the rapid generation of a focused library of analogues for structure-activity relationship (SAR) studies.
Expanding Applications in Emerging Fields of Chemical Research
The unique electronic and structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry, particularly in emerging fields of chemical research such as materials science and chemical biology.
Thiophene-based materials are of significant interest for applications in organic electronics, including organic photovoltaics and dye-sensitized solar cells. nih.govmdpi.comrsc.orgneu.edu The functionalization of thiophenes allows for the tuning of their electronic properties. rsc.orgtdl.org The formyl and sulfonamide groups on this compound could serve as handles for polymerization or for linking to other functional moieties to create novel conjugated materials with tailored optoelectronic properties.
In the realm of chemical biology , functionalized thiophenes are being explored as fluorescent sensors for the detection of metal ions and other analytes. acs.orgbohrium.compdx.edubohrium.comrsc.org The inherent fluorescence of the thiophene core, coupled with the potential for the formyl and sulfonamide groups to act as recognition sites, suggests that derivatives of this compound could be developed as novel chemical probes. Furthermore, thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic bacteria, opening up new avenues for antimicrobial research. biorxiv.org
Q & A
Q. How can byproduct formation be minimized during scale-up synthesis?
- Methodological Answer :
- Implement gradient purification (e.g., flash chromatography) to isolate intermediates.
- Use in-situ quenching (e.g., aqueous workup) to prevent degradation.
- Monitor reaction progress rigorously via TLC or GC-MS to terminate reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
